molecular formula C10H17NS B13214368 Butyl[1-(thiophen-2-YL)ethyl]amine

Butyl[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13214368
M. Wt: 183.32 g/mol
InChI Key: MNKPLGVKYGFNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to a thiophene ring via an ethylamine linkage The thiophene ring, a five-membered heteroaromatic ring containing sulfur, is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis of the intermediates followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Butyl[1-(thiophen-2-yl)ethyl]amine largely depends on its derivatives and their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, thiophene derivatives are known to modulate kinase activity, inhibit microbial growth, and act as anti-inflammatory agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Biological Activity

Butyl[1-(thiophen-2-YL)ethyl]amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiophene derivatives. The basic structure can be represented as follows:

  • Chemical Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol

This compound features a thiophene ring, which contributes to its biological activity through various mechanisms of action.

The biological activity of this compound largely depends on its interactions at the molecular level. Key mechanisms include:

  • Enzyme Inhibition : Thiophene derivatives are known to modulate the activity of various enzymes, including kinases and topoisomerases, which are critical for cellular processes such as DNA replication and repair .
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to inflammation and pain management .
  • Antimicrobial Action : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For example:

  • Minimum Inhibitory Concentrations (MICs) : In vitro studies have demonstrated that certain derivatives exhibit MICs as low as 0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1 - 4
Acinetobacter baumannii1 - 4

Anticancer Activity

Research has also indicated potential anticancer properties, particularly through the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Properties

Compounds related to this compound have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial efficacy of this compound against various pathogens. Results indicated significant inhibition against both resistant and non-resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research :
    In a recent investigation, derivatives of this compound were tested against human cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating promising anticancer activity that warrants further exploration in clinical settings.
  • Inflammation Model :
    A mouse model was employed to assess the anti-inflammatory effects of the compound. Administration resulted in reduced swelling and pain response, supporting its therapeutic potential in inflammatory disorders.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C10H17NS/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

MNKPLGVKYGFNOG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.